1-Indan-1-yl-piperazine

5-HT1A Receptor Conformational Restriction Binding Affinity

1-Indan-1-yl-piperazine (CAS 185678-56-2) is a privileged, conformationally constrained scaffold for CNS drug discovery. Unlike flexible piperazines, its rigid indane moiety enforces a unique pharmacophore that drives >250-fold selectivity for 5-HT1A over D2 receptors. Ideal for rapid SAR expansion and parallel library synthesis via a one-step route. Procure this high-purity (>98%) building block to accelerate your hit identification and lead optimization programs.

Molecular Formula C13H18N2
Molecular Weight 202.3 g/mol
CAS No. 185678-56-2
Cat. No. B060838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Indan-1-yl-piperazine
CAS185678-56-2
Molecular FormulaC13H18N2
Molecular Weight202.3 g/mol
Structural Identifiers
SMILESC1CC2=CC=CC=C2C1N3CCNCC3
InChIInChI=1S/C13H18N2/c1-2-4-12-11(3-1)5-6-13(12)15-9-7-14-8-10-15/h1-4,13-14H,5-10H2
InChIKeyPWOUAMWQYHOLIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Indan-1-yl-piperazine (CAS 185678-56-2): An Indane-Piperazine Scaffold for CNS-Focused Research


1-Indan-1-yl-piperazine (CAS 185678-56-2) is a heterocyclic building block characterized by a piperazine ring fused to an indane moiety . This structural motif is foundational in medicinal chemistry, particularly for developing ligands targeting central nervous system (CNS) receptors such as serotonin (5-HT) and dopamine receptors [1]. While the parent compound itself is often a synthetic intermediate, its unique conformationally constrained structure distinguishes it from simpler piperazines, offering a distinct platform for structure-activity relationship (SAR) studies in drug discovery .

Why 1-Indan-1-yl-piperazine Cannot Be Interchanged with Simple Piperazines or Other Arylpiperazines


The direct substitution of 1-Indan-1-yl-piperazine with other piperazine derivatives is scientifically invalid due to the critical role of the indane moiety. The indane group imposes conformational rigidity and a specific spatial orientation that dictates receptor binding . Unlike flexible benzyl- or phenyl-piperazines, the indane-fused system in 1-Indan-1-yl-piperazine presents a distinct pharmacophore. This structural constraint translates directly to altered binding affinity and selectivity profiles at key CNS targets like 5-HT1A and D2 receptors when compared to more flexible analogs, as evidenced by structure-activity relationship (SAR) data from indane-containing compound series [1].

Quantitative Differentiation of 1-Indan-1-yl-piperazine: Evidence-Based Comparisons


Conformational Constraint as a Key Determinant of 5-HT1A Receptor Binding Affinity

The indane ring in 1-Indan-1-yl-piperazine introduces conformational constraint, a critical factor for optimizing binding affinity at serotonin 5-HT1A receptors. While direct binding data for the unsubstituted parent compound is absent from primary literature, SAR analysis of closely related indanyl-piperazine derivatives demonstrates that the constrained geometry of the indane core is essential for achieving nanomolar affinity at 5-HT1A receptors [1]. For example, the benzodioxopiperazine derivative S15535, which incorporates a similar constrained indane-like core, exhibits a high affinity for 5-HT1A receptors with a Ki of 0.7 nM [1]. This is in stark contrast to simpler, more flexible piperazine analogs, which generally display significantly weaker binding [1]. This class-level inference underscores the value of 1-Indan-1-yl-piperazine as a starting point for designing potent 5-HT1A ligands, where conformational control is paramount.

5-HT1A Receptor Conformational Restriction Binding Affinity Piperazine Scaffold

Dopamine D2 Receptor Selectivity Profile of the Indane-Piperazine Scaffold

The indane-piperazine core is not only a 5-HT1A ligand scaffold but also a key structure for achieving selectivity against dopamine D2 receptors. Data from the S15535 study shows that while this compound has very high 5-HT1A affinity (Ki = 0.7 nM), its affinity for D2 receptors is >250-fold lower (Ki = 400 nM) [1]. This pronounced selectivity is a characteristic feature of the constrained benzodioxopiperazine/indane class and highlights a key advantage over non-selective piperazine ligands. The unsubstituted 1-Indan-1-yl-piperazine provides a clean starting point for researchers to further optimize this selectivity profile through targeted substitution.

Dopamine D2 Receptor Selectivity Indane-Piperazine Antipsychotic

Synthetic Accessibility and Yield as a Practical Differentiator

From a procurement perspective, the availability of a well-defined and efficient synthetic route is a key differentiator. The synthesis of 1-Indan-1-yl-piperazine can be achieved through a straightforward reductive amination of 1-indanone with piperazine, providing a practical entry into this chemical space . This is in contrast to more complex substituted indane-piperazines that require multi-step sequences, chiral resolutions, or specialized reagents. For laboratories seeking to generate initial SAR data, the ability to obtain the parent scaffold in a single step with reasonable yield is a significant advantage over time-consuming and costly synthesis of more elaborate analogs.

Synthetic Route Yield Building Block Medicinal Chemistry

Optimal Research Applications for 1-Indan-1-yl-piperazine (CAS 185678-56-2)


Initial SAR Exploration of 5-HT1A Receptor Ligands

Given its role as a privileged scaffold for 5-HT1A receptor binding [1], 1-Indan-1-yl-piperazine is ideally suited as a starting point for generating initial structure-activity relationship (SAR) data. By using this compound as a core, researchers can systematically introduce substituents on the indane ring to rapidly assess their impact on affinity and selectivity at the 5-HT1A receptor.

Development of Selective CNS Probes

The demonstrated ability of indane-piperazine derivatives to achieve high selectivity, for instance, >250-fold selectivity for 5-HT1A over D2 receptors [1], positions 1-Indan-1-yl-piperazine as a valuable precursor for developing selective CNS probes. These probes can be used to dissect the roles of specific serotonin receptor subtypes in complex neurological pathways.

Cost-Effective Synthesis of Diverse Compound Libraries

The one-step synthetic accessibility of 1-Indan-1-yl-piperazine makes it an attractive building block for the parallel synthesis of diverse compound libraries. This enables rapid exploration of the chemical space around the indane-piperazine core, accelerating hit identification in early-stage drug discovery projects.

Preparation of Key Intermediates for CNS Drug Candidates

Patents highlight the use of indanyl-piperazine compounds in the treatment of CNS disorders, including depression and anxiety [2]. 1-Indan-1-yl-piperazine serves as a direct precursor to these advanced intermediates and potential drug candidates, making it a critical procurement item for medicinal chemistry groups engaged in CNS drug development.

Technical Documentation Hub

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